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Compound of Interest

Compound Name: Pseudobactin

Cat. No.: B1679817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of

pseudobactin, a fluorescent siderophore produced by the plant growth-promoting

rhizobacterium Pseudomonas B10. The document details its core structural features, presents

quantitative data from structural elucidation studies, outlines experimental protocols for its

analysis, and visualizes key biological pathways associated with its function.

Core Chemical Structure of Pseudobactin
Pseudobactin, also known as pyoverdine, is a high-affinity iron chelator that plays a crucial

role in microbial iron acquisition. Its general structure consists of two main components: a

dihydroxyquinoline-derived chromophore responsible for its characteristic fluorescence, and a

peptide chain of variable length and composition, which is responsible for the specificity of its

uptake by the producing bacterium.[1][2]

The specific variant produced by Pseudomonas B10, often referred to as pseudobactin B10,

has been extensively studied. Its structure was determined to consist of a linear hexapeptide

with the sequence L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N⁵-OH-Orn.[1][2] This

peptide is linked via an amide bond to the chromophore.

Iron (Fe³⁺) is chelated by three bidentate ligand groups:

An o-dihydroxy aromatic group on the quinoline chromophore.
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An α-hydroxy acid group from the β-hydroxyaspartic acid residue.

A hydroxamate group derived from the N⁵-hydroxyornithine residue.[1]

This combination of chelating moieties results in a very stable hexacoordinate complex with

ferric iron.

Another related compound, pseudobactin A, is a non-fluorescent siderophore also produced

by Pseudomonas B10. It is structurally similar to pseudobactin B10, with the key difference

being the saturation at the C3 and C4 positions of the quinoline derivative.[3]

Quantitative Structural Data
The structural elucidation of pseudobactin has been accomplished through a combination of

techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy,

and Mass Spectrometry (MS).

X-ray Crystallography Data for Ferric Pseudobactin B10
The crystal structure of the ferric iron complex of pseudobactin B10 has been determined by

single-crystal X-ray diffraction. The crystallographic data provides precise information about the

three-dimensional arrangement of the atoms in the molecule.
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Parameter Value

Molecular Formula C₄₂H₅₇N₁₂O₁₆Fe · 13H₂O

Space Group I2

a 29.006 (23) Å

b 14.511 (13) Å

c 28.791 (21) Å

β 96.06 (5) °

Z (molecules per unit cell) 8

Calculated Density 1.38 g/cm³

Observed Density 1.40 g/cm³

Final R factor 0.08

Data obtained from Teintze et al. (1981).[1]

Spectroscopic Data
NMR and MS provide critical information for determining the connectivity and composition of

the molecule.

The following table summarizes the reported 13C NMR chemical shifts for the carbon atoms in

pseudobactin B10.

(Data to be populated from detailed analysis of relevant literature)

Fast Atom Bombardment (FAB) Mass Spectrometry has been used to determine the molecular

weight and sequence of the peptide chain. The table below shows the major N-terminal

fragment ions observed.

(Data to be populated from detailed analysis of relevant literature)

Experimental Protocols
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This section provides an overview of the methodologies used for the isolation, purification, and

structural analysis of pseudobactin.

Production and Isolation of Pseudobactin
Bacterial Culture:Pseudomonas B10 is cultured in an iron-deficient medium to induce the

production of pseudobactin. A common medium is King's B medium without the addition of

iron salts. Cultures are typically grown at 28°C with shaking for 24-48 hours.

Harvesting: The bacterial cells are removed from the culture medium by centrifugation. The

supernatant, which contains the secreted pseudobactin, is collected.

Initial Purification: The cell-free supernatant is acidified to pH 6.0 and passed through a

column containing an adsorbent resin, such as Amberlite XAD-400. The siderophore binds to

the resin.

Elution: The column is washed with distilled water and methanol to remove impurities. The

pseudobactin is then eluted from the resin.

Purification by Chromatography
Ion-Exchange Chromatography: The eluate from the adsorbent resin can be further purified

using ion-exchange chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to

homogeneity is typically achieved by RP-HPLC on a C18 column. A gradient of acetonitrile in

water with 0.1% trifluoroacetic acid is commonly used for elution. The fluorescent nature of

pseudobactin allows for its detection using a fluorescence detector.

Structural Elucidation Protocols
Crystallization: Crystals of ferric pseudobactin are grown by vapor diffusion. A solution of

purified pseudobactin is mixed with a solution containing ferric chloride. This mixture is then

equilibrated against a reservoir solution containing a precipitant, such as a pyridine-acetic

acid buffer. Red-brown crystals suitable for X-ray diffraction form over several days to weeks.

[1]
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Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray

beam. The diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phases of the structure factors are determined, and

an initial model of the structure is built. The model is then refined against the experimental

data to obtain the final atomic coordinates.

Sample Preparation: A purified sample of pseudobactin is dissolved in a suitable deuterated

solvent, such as D₂O.

Data Acquisition: A suite of NMR experiments is performed, including 1D ¹H and ¹³C NMR, as

well as 2D experiments like COSY (Correlated Spectroscopy), TOCSY (Total Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation). These experiments provide information about the

connectivity of atoms within the molecule.

Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the NMR

spectra are analyzed to assign the resonances to specific atoms and to determine the

sequence and stereochemistry of the amino acids in the peptide chain.

Sample Preparation: A purified sample of pseudobactin is mixed with a suitable matrix for

the chosen ionization technique (e.g., Fast Atom Bombardment - FAB, or Electrospray

Ionization - ESI).

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the molecular ion and its fragments are measured. Tandem mass

spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain

sequence information.

Data Analysis: The mass of the molecular ion is used to determine the elemental

composition. The fragmentation pattern is analyzed to deduce the amino acid sequence of

the peptide chain.

Signaling Pathways and Experimental Workflows
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Biosynthesis of the Hydroxamate Ligand in
Pseudobactin
The biosynthesis of the D-N⁵-hydroxyornithine residue is a critical step in the production of

pseudobactin. This process is initiated by the hydroxylation of L-ornithine, a reaction catalyzed

by the enzyme L-ornithine N⁵-oxygenase, which is encoded by the psbA gene.[2] The

expression of psbA is negatively regulated by iron levels.
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Caption: Biosynthesis of the N⁵-hydroxyornithine precursor for pseudobactin.
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Iron Uptake Mediated by Pseudobactin
The primary function of pseudobactin is to sequester ferric iron from the environment and

transport it into the bacterial cell. This process involves the recognition of the ferric-

pseudobactin complex by a specific outer membrane receptor.
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Caption: General workflow for iron uptake via the pseudobactin siderophore system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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